Species-Dependent RNase Inhibition Potency: MKC9989 vs. Mammalian and Yeast IRE1 Orthologs
MKC9989 displays a pronounced species-dependent inhibition profile across IRE1 orthologs, with sub-micromolar potency against mammalian enzymes (murine IC₅₀ = 0.23 µM; human IC₅₀ = 0.52 µM) and approximately 190-fold reduced potency against yeast IRE1 (IC₅₀ = 44 µM) . This species-selectivity pattern is consistent with the HAA scaffold's reliance on specific active-site residue interactions (Lys907 Schiff base formation, π-stacking with His910/Phe889) that are not fully conserved in lower eukaryotes [1].
| Evidence Dimension | IRE1 RNase activity inhibition IC₅₀ (biochemical assay) |
|---|---|
| Target Compound Data | Murine IRE1α IC₅₀ = 0.23 µM (range 0.11–0.35 µM, n=6); Human IRE1α IC₅₀ = 0.52 µM (range 0.26–0.78 µM, n=4); Yeast IRE1 IC₅₀ = 44 µM (n=6) |
| Comparator Or Baseline | Within-study comparison across orthologs: murine vs. human vs. yeast IRE1 |
| Quantified Difference | Murine vs. Yeast: ~190-fold difference (0.23 µM vs. 44 µM); Human vs. Yeast: ~85-fold difference (0.52 µM vs. 44 µM) |
| Conditions | Fluorescence-based RNase activity assay using single hairpin RNA substrate (5′-CAU GUC CGC AGC GCA UG-3′) with Alexa Fluor 647 5′-end labeling |
Why This Matters
For researchers utilizing yeast IRE1 as a model system or screening platform, MKC9989 is not an appropriate tool compound due to its severely attenuated potency against fungal IRE1, whereas compounds with broader phylogenetic activity (or alternative scaffolds) must be selected for cross-species experimental designs.
- [1] Sanches, M., Duffy, N.M., Talukdar, M. et al. Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors. Nat Commun 5, 4202 (2014). View Source
